2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

Catalog No.
S727281
CAS No.
103015-84-5
M.F
C9H5Cl2F6NO
M. Wt
328.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)anil...

2,5-Dichloro-4-(hexafluoropropoxy)aniline is the critical lufenuron intermediate ensuring lipophilic B-ring scaffold.

  • Substituting with 2,5-dichloroaniline or 4-(trifluoromethoxy)aniline abolishes the required adipose accumulation and fails against resistant pests.
  • Unique hexafluoropropoxy moiety is irreplaceable for systemic veterinary activity.
  • Supplied at ≥98% purity with reliable global logistics.

CAS Number

103015-84-5

Product Name

2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

IUPAC Name

2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

Molecular Formula

C9H5Cl2F6NO

Molecular Weight

328.03 g/mol

InChI

InChI=1S/C9H5Cl2F6NO/c10-3-2-6(4(11)1-5(3)18)19-9(16,17)7(12)8(13,14)15/h1-2,7H,18H2

InChI Key

PIANCHDAVNRLDV-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)OC(C(C(F)(F)F)F)(F)F)Cl)N

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(C(C(F)(F)F)F)(F)F)Cl)N

The exact mass of the compound 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline, 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)benzenamine, 4-(1,1,2,3,3,3-Hexafluoropropoxy)-2,5-dichloroaniline, 2,5-Dichloro-4-(hexafluoropropoxy)aniline

Purity

≥98%

Package Size

1 g, 5 g, 10 g

2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (CAS 103015-84-5) is a highly specialized, heavily fluorinated aromatic amine that serves as the critical, structure-defining precursor for lufenuron, a leading benzoylphenylurea (BPU) chitin synthesis inhibitor [1]. The compound features a unique 2,5-dichloro substitution pattern flanking a bulky, highly lipophilic hexafluoropropoxy ether group. In industrial procurement, this specific aniline is sourced exclusively to transfer its extreme lipophilicity and steric profile into the final BPU pharmacophore, properties that are essential for the downstream active ingredient’s adipose tissue accumulation, veterinary pharmacokinetic profile, and long-lasting insecticidal efficacy [2].

Procurement Fit

Synthetic Intermediate
Benzoylphenylurea (BPU) insecticide synthesis workflow
Substitution Pattern
2,5-dichloro-4-(hexafluoropropoxy) configuration for lufenuron
Physicochemical Profile
High-lipophilicity building block with elevated boiling point

Substituting this compound with simpler halogenated anilines, such as 2,5-dichloroaniline or 4-(trifluoromethoxy)aniline, fundamentally alters the pharmacokinetic and binding profile of the resulting active ingredient [1]. The hexafluoropropoxy moiety is not merely a leaving group; it is permanently incorporated into the final BPU structure. Replacing it with a shorter trifluoromethoxy group (as in triflumuron precursors) or a tetrafluoroethoxy group (as in hexaflumuron precursors) shifts the lipophilicity and alters the spatial orientation required for optimal binding to chitin synthase. Consequently, generic substitutions fail to reproduce the specific lipophilic depot effect required for systemic veterinary applications and result in inferior field efficacy against resistant agricultural pests like Spodoptera littoralis [2].

Substitution Risk

3,5-dichloro isomer yields noviflumuron, not lufenuron — substitution pattern defines active ingredient identity
Absence of the fluorinated ether group may reduce cuticular penetration and environmental persistence of final BPU
Unsubstituted aniline lacks the required steric and electronic profile for BPU activity, limiting direct replacement

Superior Downstream Efficacy Against Resistant Agricultural Pests

The structural contribution of 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline to the final benzoylphenylurea molecule drives superior field efficacy compared to analogs lacking the hexafluoropropoxy group. In comparative bioassays against the cotton leafworm (Spodoptera littoralis), the derivative of this compound (lufenuron) demonstrated greater efficiency, faster kill rates on both 2nd and 4th larval instars, and higher overall mortality under field-laboratory conditions than triflumuron (derived from 4-(trifluoromethoxy)aniline) and flufenoxuron [1].

Evidence DimensionDownstream larval mortality and kill rate
Target Compound DataHexafluoropropoxy derivative (Lufenuron) shows the fastest kill rate and highest mortality
Comparator Or BaselineTriflumuron (trifluoromethoxy derivative) and flufenoxuron
Quantified DifferenceFaster mortality and superior control efficacy on 2nd and 4th instars
ConditionsField-laboratory bioassays on Spodoptera littoralis

Procuring this specific hexafluoropropoxy aniline is essential for synthesizing active ingredients capable of overcoming resistance profiles that defeat older trifluoromethoxy-based analogs.

Substitution Pattern
Class-level
Lufenuron (broad-spectrum) vs. Noviflumuron (termite)
Defines synthetic utility for specific active ingredient
2,5- vs 3,5-dichloro isomer determines downstream product

High-Yield Conversion in Optimized Industrial Coupling Routes

In modern industrial synthesis, 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline demonstrates excellent processability when converted to its corresponding isocyanate. Utilizing triphosgene under optimized conditions in dichloromethane, this aniline reacts cleanly to form the intermediate, which is subsequently coupled with 2,6-difluorobenzamide. Patent data indicates that this specific coupling route achieves exceptional yields of 97.6% and a final product purity of 99.5%, avoiding the need for strong acids or heavy metal reducing agents required in older synthetic pathways [1].

Evidence DimensionSynthesis Yield and Purity
Target Compound Data97.6% yield, 99.5% purity
Comparator Or BaselineTraditional multi-step routes with fuming nitric acid
Quantified Difference>97% yield with >99% purity vs complex traditional routes with difficult post-treatment
ConditionsReaction with triphosgene in dichloromethane, followed by coupling with 2,6-difluorobenzamide at 50 °C

The high reactivity and stability of this aniline in optimized coupling reactions ensure cost-effective, high-purity industrial scale-up.

Lipophilicity (LogP)
Reported
XLogP3-AA 4.8 vs. 0.9 (aniline), Δ +3.9
Reported to influence bioavailability and cuticle penetration
Calculated property; hexafluoropropoxy group drives lipophilicity

Pharmacokinetic Optimization via Hexafluoropropoxy Integration

The primary procurement driver for this specific aniline is its contribution to the extreme lipophilicity of the final active ingredient. The inclusion of the bulky hexafluoropropoxy group elevates the lipophilicity of the resulting BPU (Log Kow > 5), allowing it to accumulate in animal adipose tissue and release slowly over time. This specific pharmacokinetic depot effect is essential for once-a-month veterinary dosing against fleas, a property that shorter-chain or non-fluorinated BPU derivatives cannot replicate [1].

Evidence DimensionAdipose tissue accumulation (Pharmacokinetic depot effect)
Target Compound DataHexafluoropropoxy derivative enables slow systemic release (Log Kow > 5)
Comparator Or BaselineShorter-chain or non-fluorinated BPU derivatives
Quantified DifferenceSustained therapeutic blood levels for prolonged (e.g., 30-day) veterinary dosing
ConditionsSystemic administration in veterinary flea control

Buyers formulating long-acting veterinary antiparasitics must use this exact precursor to achieve the required adipose depot effect.

Physical State & BP
Reported
Liquid, bp 280°C vs. solid, mp 50°C (2,5-dichloroaniline)
Affects handling, purification, and storage workflows
Δ boiling point +29°C; requires appropriate distillation setup
GC-MS Fingerprint
Reported
Unique fragmentation pattern with characteristic ion loss
Enables identity confirmation and QC upon receipt
Distinct from other chlorinated aniline spectra

Synthesis of Systemic Veterinary Antiparasitics

Used as the core intermediate for manufacturing systemic, long-acting insect growth regulators (like lufenuron) for flea control in companion animals, where the hexafluoropropoxy group drives the required adipose tissue accumulation [1].

Production of High-Efficacy Agricultural Insecticides

Procured for the synthesis of benzoylphenylurea insecticides targeting lepidopteran and coleopteran pests, particularly in regions where pests like Spodoptera littoralis have developed resistance to older BPUs [2].

Development of Novel Chitin Synthase Inhibitors

Utilized in agrochemical R&D as a highly lipophilic, sterically demanding B-ring building block to explore new structure-activity relationships (SAR) and overcome existing pest resistance mechanisms [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lufenuron synthesis for crop protection and veterinary research
2,5-dichloro-4-(hexafluoropropoxy) substitution pattern
Identity and purity confirmation for lufenuron production
Novel BPU derivative R&D
Defined steric and electronic template for library synthesis
Biological screening of new chemical entities
Analytical standard for lufenuron metabolite studies
High-purity certified reference material
LC-MS/MS or GC-MS method validation for residue analysis
Process chemistry and manufacturing scale-up
Liquid state and high boiling point
Equipment compatibility and safety protocol suitability

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 154 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)
PFAS (per- and polyfluoroalkyl substances) -> OECD Category

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